Apraclonidine
Overview
Description
Apraclonidine hydrochloride, also known by its brand name Iopidine, is a sympathomimetic used primarily in glaucoma therapy. It is an alpha2-adrenergic receptor agonist and a weak alpha1-adrenergic receptor agonist . This compound is used to prevent or reduce intraocular pressure (IOP) spikes following ocular laser surgery and as a short-term adjunctive therapy in patients with open-angle glaucoma .
Mechanism of Action
Target of Action
Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist . It also stimulates alpha1 receptors to a lesser extent . These receptors are primarily found in the smooth muscles of the blood vessels and the heart, and they play a crucial role in the regulation of blood pressure and heart rate.
Mode of Action
This compound interacts with its targets, the alpha2 adrenergic receptors, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) by inhibiting adenylate cyclase . This results in the constriction of afferent ciliary process vessels, reducing aqueous humor production . It also increases uveoscleral outflow .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By acting as an agonist at the alpha2 adrenergic receptors, this compound triggers a cascade of events that ultimately lead to the reduction of intraocular pressure. This involves the constriction of afferent ciliary process vessels and an increase in uveoscleral outflow .
Pharmacokinetics
This compound has a protein binding of 98.7% . It has an elimination half-life of 8 hours , indicating that it is metabolized and excreted relatively quickly. The onset of its action occurs within 1 hour, with a peak effect observed at 3-5 hours, and its duration of action is approximately 12 hours .
Result of Action
The primary result of this compound’s action is a significant lowering of intraocular pressure with minimal effects on cardiovascular and pulmonary parameters . This is achieved through a dual mechanism of reducing aqueous humor production and increasing uveoscleral outflow .
Biochemical Analysis
Biochemical Properties
Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist that stimulates alpha1 receptors to a lesser extent . It interacts with these receptors, which are proteins, to exert its effects .
Cellular Effects
This compound significantly lowers intraocular pressure with minimal effects on cardiovascular and pulmonary parameters . It lowers intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow .
Temporal Effects in Laboratory Settings
The peak ocular hypotensive effect of this compound occurs at two hours post-dosing
Preparation Methods
The preparation of apraclonidine hydrochloride involves several synthetic routes and reaction conditions. One common method includes the reaction of 2,6-dichloroaniline with 2-imidazoline . The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to purify the compound .
Chemical Reactions Analysis
Apraclonidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or chloroform. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Apraclonidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of glaucoma and for the diagnosis of Horner’s syndrome.
Industry: Employed in the formulation of ophthalmic solutions and other pharmaceutical products.
Comparison with Similar Compounds
Apraclonidine hydrochloride is often compared with other alpha2-adrenergic agonists such as brimonidine and clonidine . While all these compounds share similar mechanisms of action, this compound hydrochloride is unique in its specific application for short-term IOP reduction and its relatively lower cardiovascular side effects . Other similar compounds include:
Brimonidine: Another alpha2-adrenergic agonist used in glaucoma therapy.
Clonidine: Primarily used for hypertension but also has applications in glaucoma treatment.
This compound hydrochloride stands out due to its specific use in ocular applications and its effectiveness in reducing IOP spikes post-surgery .
Properties
IUPAC Name |
2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYGBJVDRBCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045749 | |
Record name | Apraclonidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73218-79-8, 66711-21-5 | |
Record name | Apraclonidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73218-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apraclonidine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073218798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apraclonidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Aminoclonidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 73218-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APRACLONIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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